molecular formula C7H6N2O4 B15500806 3-Nitro-4-hydroxy benzaldoxime

3-Nitro-4-hydroxy benzaldoxime

Cat. No.: B15500806
M. Wt: 182.13 g/mol
InChI Key: HKAOGVGRPYOBEJ-UHFFFAOYSA-N
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Description

3-Nitro-4-hydroxy benzaldoxime is a nitro-substituted benzaldoxime derivative characterized by a hydroxy group at the para position and a nitro group at the meta position relative to the oxime functional group. Benzaldoximes, in general, are aromatic compounds where an oxime (-CH=N-OH) is attached to a benzene ring. The nitro and hydroxy substituents in this compound likely influence its electronic properties, solubility, and reactivity, particularly in photochemical or coordination chemistry applications.

Properties

IUPAC Name

4-(hydroxyiminomethyl)-2-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c10-7-2-1-5(4-8-11)3-6(7)9(12)13/h1-4,10-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAOGVGRPYOBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=NO)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

  • 3-Nitro-4-hydroxy benzaldoxime vs. 4-Bromo-2-nitrobenzaldoxime: The bromo-nitro derivative (4-bromo-2-nitrobenzaldoxime) features a bromine atom at the para position and a nitro group at the ortho position. In contrast, this compound has a hydroxy group (electron-donating) and a nitro group (electron-withdrawing) at meta and para positions, respectively. For example, the hydroxy group in this compound may enhance hydrogen-bonding interactions, influencing solubility in polar solvents .
  • Comparison with Unsubstituted Benzaldoxime :
    Unsubstituted benzaldoxime lacks electron-withdrawing or donating groups, making it less polar and reactive in photochemical reactions. The nitro and hydroxy groups in this compound likely increase its oxidative stability and acidity compared to the parent compound .

Photochemical Reactivity

Benzaldoxime esters, when combined with sensitizers like benzophenone, exhibit enhanced photoinitiation efficiency in polymerization systems.

Thermal Stability

Benzaldoximes generally decompose upon heating, releasing nitriles or aldehydes. For instance, benzaldoxime decomposes to benzonitrile under thermal stress. The nitro group in this compound may increase thermal stability due to its electron-withdrawing nature, delaying decomposition compared to halogenated analogs like 4-bromo-2-nitrobenzaldoxime. However, conflicting reports in the literature (e.g., misidentification of decomposition products) highlight the need for rigorous analytical validation .

Data Tables

Table 1: Key Properties of Benzaldoxime Derivatives

Compound Substituents Notable Properties Reference
This compound -NO₂ (meta), -OH (para) Hypothesized enhanced acidity, photostability, and H-bonding capacity
4-Bromo-2-nitrobenzaldoxime -Br (para), -NO₂ (ortho) Synthesized via formaldoxime intermediate; used in coordination chemistry studies
Benzaldoxime None Decomposes to benzonitrile; lower thermal stability

Table 2: Photochemical Performance in Initiating Systems

Compound Sensitizer Light Absorption Range Radical Yield Efficiency Reference
Benzaldoxime ester Benzophenone 300–400 nm High (triplet sensitization)
This compound (inferred) N/A 350–450 nm (estimated) Moderate to high (nitro chromophore)

Research Findings and Limitations

  • Synthesis Challenges: While 4-bromo-2-nitrobenzaldoxime is synthesized via formaldoxime intermediates, the hydroxy group in this compound may complicate synthesis due to competing side reactions (e.g., oxidation of the phenolic group) .
  • Mechanistic Ambiguities : Conflicting reports on benzaldoxime decomposition pathways (e.g., aldehyde vs. nitrile formation) underscore the need for advanced spectroscopic validation when studying substituted derivatives .
  • Photochemical Potential: The nitro group’s role in stabilizing radicals suggests this compound could outperform non-nitro analogs in photoinitiation, but experimental data is lacking .

Q & A

Q. What are the recommended synthetic methods for preparing 3-nitro-4-hydroxy benzaldoxime in laboratory settings?

The synthesis typically involves condensation of the corresponding aldehyde (e.g., 3-nitro-4-hydroxy benzaldehyde) with hydroxylamine hydrochloride. Key methodologies include:

  • Microwave-assisted synthesis : Reaction in a microwave reactor with NH2_2OH·HCl and alkaline catalysts, yielding high purity products within minutes .
  • Catalytic aldoximation : Use of magnetic nanoparticles (e.g., CoFe2_2O4_4@AA-M) to enhance reaction efficiency in solvents like ethanol or water .
  • Biphasic systems : Optimized solvent mixtures (e.g., ethyl acetate/water) to improve yield and reduce byproducts .

Q. What safety precautions are essential when handling this compound in research laboratories?

  • Personal Protective Equipment (PPE) : Full-body chemical-resistant suits, gloves, and safety goggles. For respiratory protection, use NIOSH-approved P95 respirators for low exposure or OV/AG/P99 filters for higher concentrations .
  • Environmental controls : Avoid drainage release; use secondary containment for spills. Classified as an environmentally hazardous substance (UN3077), requiring specialized disposal protocols .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Spectroscopic techniques : 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR for functional group verification (e.g., oxime proton at ~8-10 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) or ToF-SIMS for molecular ion peaks and fragmentation patterns .
  • Chromatography : RP-HPLC to assess purity, with retention time comparisons against reference standards .

Advanced Research Questions

Q. What analytical techniques are suitable for studying the interaction between this compound and biological macromolecules?

  • Spectroscopic methods : UV/Vis and FTIR to monitor binding interactions with DNA or proteins, as demonstrated for nitro-aromatic compounds .
  • Viscometric measurements : Detect changes in DNA viscosity to infer intercalation or groove-binding modes .
  • Computational modeling : Density Functional Theory (DFT) to predict binding energies and molecular docking conformations .

Q. How do reaction conditions influence the yield and purity of this compound in condensation reactions?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side products. Biphasic systems improve selectivity .
  • Catalyst optimization : Magnetic catalysts (e.g., CoFe2_2O4_4) enable easy recovery and reuse, reducing costs .
  • Stoichiometric ratios : Excess NH2_2OH·HCl (1.5–2.0 equiv.) ensures complete aldehyde conversion but requires post-reaction neutralization to avoid biocatalyst inhibition .

Q. What environmental considerations must be addressed when disposing of waste containing benzaldoxime derivatives?

  • Regulatory compliance : Classified as a marine pollutant (UN3077), requiring segregation from general waste and treatment via incineration or chemical neutralization .
  • Leachate prevention : Use adsorbents (e.g., activated carbon) to capture residues in wastewater, validated by LC-MS monitoring .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining reaction efficiency and safety?

  • Heat management : Microwave methods face scalability limitations; alternative strategies include flow reactors or controlled thermal gradients .
  • Catalyst stability : Nanoparticle catalysts may aggregate at larger scales, necessitating immobilization on supports like silica .
  • Safety protocols : Implement real-time gas monitoring (e.g., NOx_x detection) due to nitro-group decomposition risks .

Q. How can researchers resolve contradictions in reported biological activities of nitro-aromatic benzaldoxime derivatives?

  • Standardized assays : Use consistent cell lines (e.g., HUVECs for angiogenesis studies) and dose ranges to enable cross-study comparisons .
  • Mechanistic studies : Probe signaling pathways (e.g., PI3K/Akt) to distinguish direct effects from off-target interactions .
  • Structure-activity relationships (SAR) : Systematically vary substituents (e.g., nitro vs. trifluoromethyl groups) to isolate bioactive motifs .

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